molecular formula C19H17FN6O3 B2769953 1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396863-94-7

1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2769953
CAS No.: 1396863-94-7
M. Wt: 396.382
InChI Key: DXDGSTFDPBWFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O3 and its molecular weight is 396.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19FN4O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_4\text{O}_3

This structure features a fluorophenyl group, a tetrazole moiety, and a pyrrolidine carboxamide framework, which are significant for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, similar to other tetrazole derivatives which are known to interact with phospholipases and kinases .
  • Receptor Modulation : The presence of the tetrazole ring suggests potential interaction with various receptors, possibly functioning as an antagonist or agonist depending on the receptor type. Similar compounds have shown activity at opioid receptors, which could indicate a potential for analgesic effects .
  • Multitarget Activity : Computational predictions have indicated that related compounds exhibit multitarget biological activity, suggesting this compound might also interact with multiple biological targets .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of related compounds:

  • Analgesic Effects : A study using the PASS (Prediction of Activity Spectra for Substances) model indicated a high probability (approximately 80%) that related tetrazole derivatives exhibit analgesic properties .
  • Enzyme Inhibition : Inhibition assays demonstrated that compounds with similar structures can inhibit phospholipase A2, an enzyme implicated in inflammation and pain pathways .

Case Studies

A review of existing literature reveals several case studies involving structurally similar compounds:

  • Fentanyl Analogs : A study highlighted the metabolic pathways and potencies of new fentanyl analogs which share structural similarities with the target compound. These analogs exhibited varying degrees of opioid-like activity, emphasizing the importance of structural modifications on biological outcomes .
  • Isoxazolone Derivatives : Research on isoxazolone derivatives showed that modifications in the phenyl groups significantly affected their inhibitory activities against p38 MAPK, suggesting that similar modifications in our compound could yield diverse biological effects .

Data Table: Summary of Biological Activities

CompoundActivity TypeAssay TypeResultReference
1AnalgesicPASS predictionProbability ~80%
2Enzyme InhibitionPLA2 inhibitionIC50 < 1 mM
3Opioid-likeGuinea pig ileumLess potent than morphine
4MAPK inhibitionX-ray crystallographyActive against p38 MAPK

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c1-24-19(29)26(23-22-24)16-8-4-14(5-9-16)21-18(28)12-10-17(27)25(11-12)15-6-2-13(20)3-7-15/h2-9,12H,10-11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDGSTFDPBWFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.